3-Methylazetidine hydrochloride

Description

The exact mass of the compound 3-Methylazetidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

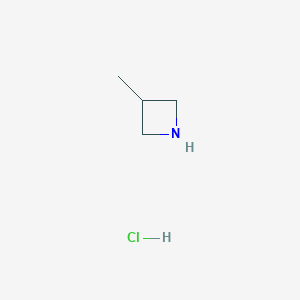

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDGIBBFJAJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648918 | |

| Record name | 3-Methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935669-28-6 | |

| Record name | Azetidine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935669-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and synthetic versatility. The inherent ring strain of the azetidine ring, while rendering it more stable than the corresponding aziridine, provides a valuable platform for the development of novel therapeutics. 3-Methylazetidine hydrochloride, a simple substituted azetidine, serves as a key building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical properties.

Caption: Structure of 3-Methylazetidine hydrochloride.

| Identifier | Value |

| CAS Number | 17409-76-2 |

| Molecular Formula | C₄H₁₀ClN |

| Molecular Weight | 107.58 g/mol |

| Appearance | White to off-white solid |

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid and for understanding its solid-state stability.

| Property | Value | Source |

| Melting Point | 143-148 °C | Commercial Suppliers |

Insight and Causality: The relatively high melting point for a small molecule is indicative of the strong ionic interactions between the protonated azetidine ring and the chloride anion in the crystal lattice. The methyl group may slightly disrupt the crystal packing compared to the parent azetidine hydrochloride, but the overall electrostatic forces dominate.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Methylazetidine hydrochloride into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. The peak of the endotherm represents the melting point.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of a compound is a key determinant of its behavior in both chemical reactions and biological systems.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Methanol | Likely Soluble |

| Ethanol | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Dichloromethane | Sparingly Soluble to Insoluble |

| Toluene | Insoluble |

Insight and Causality: As a hydrochloride salt, 3-Methylazetidine hydrochloride is expected to be readily soluble in polar protic solvents like water, methanol, and ethanol, where the solvent molecules can effectively solvate both the azetidinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Its solubility in polar aprotic solvents like DMSO is also anticipated to be significant. In contrast, its solubility in nonpolar organic solvents such as dichloromethane and toluene is expected to be low due to the high lattice energy of the ionic solid.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of 3-Methylazetidine hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of 3-Methylazetidine provides a quantitative measure of its basicity.

| Property | Estimated Value |

| pKa of 3-Methylazetidinium ion | 10.5 - 11.5 |

Insight and Causality: The parent azetidine has a pKa of its conjugate acid of approximately 11.29. The methyl group at the 3-position is an electron-donating group, which should slightly increase the electron density on the nitrogen atom, making it a slightly stronger base. Therefore, the pKa of the 3-methylazetidinium ion is expected to be in a similar range, likely slightly higher than that of the unsubstituted azetidinium ion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Methodology:

-

Sample Preparation: Prepare a solution of 3-Methylazetidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Properties

Spectroscopic data are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ |

| ~3.8 - 4.2 | Multiplet | 2H | C2-H, C4-H (axial) |

| ~3.4 - 3.8 | Multiplet | 2H | C2-H, C4-H (equatorial) |

| ~2.8 - 3.2 | Multiplet | 1H | C3-H |

| ~1.2 - 1.4 | Doublet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~48 - 52 | C2, C4 |

| ~28 - 32 | C3 |

| ~15 - 20 | -CH₃ |

Insight and Causality: In the ¹H NMR spectrum, the protons on the azetidine ring will appear as complex multiplets due to geminal and vicinal coupling. The protons attached to the nitrogen will be broadened due to quadrupolar relaxation and exchange with the solvent. The methyl group will appear as a doublet due to coupling with the adjacent methine proton. In the ¹³C NMR spectrum, the carbons of the azetidine ring will appear in the aliphatic region, with the methyl carbon appearing at a higher field.

Experimental Protocol: NMR Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylazetidine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the deuterium frequency of the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3200 | Strong, Broad | N-H⁺ stretching |

| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1580 - 1650 | Medium | N-H⁺ bending |

| ~1450 - 1470 | Medium | C-H bending (CH₂, CH₃) |

Insight and Causality: The most prominent feature in the IR spectrum will be the broad and strong absorption band in the high-frequency region, characteristic of the N-H⁺ stretching vibrations of the ammonium salt. The C-H stretching and bending vibrations of the aliphatic ring and the methyl group will also be present.

Experimental Protocol: FTIR Spectroscopic Analysis (KBr Pellet Method)

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of 3-Methylazetidine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3-Methylazetidine hydrochloride, a valuable building block in contemporary drug discovery and chemical synthesis. While a complete set of experimentally determined data is not yet available in the public domain, this guide has offered scientifically grounded predictions and, crucially, robust, step-by-step protocols that empower researchers to generate high-quality, reliable data in their own laboratories. By understanding and applying the principles and methodologies outlined herein, scientists can confidently utilize 3-Methylazetidine hydrochloride in their research endeavors, paving the way for new discoveries and innovations.

References

Synthesis of 3-Methylazetidine hydrochloride from benzyl 3-methyleneazetidine-1-carboxylate

An In-Depth Technical Guide to the Synthesis of 3-Methylazetidine Hydrochloride from Benzyl 3-methyleneazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-methylazetidine hydrochloride, a valuable building block in contemporary drug discovery. The synthesis commences with the readily accessible benzyl 3-methyleneazetidine-1-carboxylate. The core of this process is a meticulously designed one-pot catalytic hydrogenation strategy that achieves both the reduction of the exocyclic methylene group and the hydrogenolysis of the carbobenzyloxy (Cbz) protecting group. This guide elucidates the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers a thorough analytical characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry. Their incorporation into molecular frameworks can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity. The 3-methylazetidine moiety, in particular, serves as a versatile bioisostere for various functional groups, offering a constrained three-dimensional structure that can favorably influence ligand-receptor interactions. This guide focuses on a reliable and efficient synthesis of 3-methylazetidine hydrochloride, a stable and readily handleable salt form of the parent amine, poised for further synthetic elaboration.

The chosen synthetic pathway, starting from benzyl 3-methyleneazetidine-1-carboxylate, is advantageous due to the commercial availability of the precursor, 1-Cbz-3-azetidinone, and the high efficiency of the subsequent transformations.

Synthesis of the Starting Material: Benzyl 3-methyleneazetidine-1-carboxylate

The synthesis of the exocyclic methylene precursor is a critical first step. A robust and widely employed method is the Wittig reaction, or its Horner-Wadsworth-Emmons variant, on 1-Cbz-3-azetidinone.[1][2][3]

Reaction Principle: The Wittig Olefination

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2][3] In this case, the ketone is the carbonyl group of 1-Cbz-3-azetidinone, and the ylide is generated from a methyltriphosphonium halide. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate

Materials:

-

1-Cbz-3-azetidinone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.

-

Allow the resulting bright yellow suspension to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford benzyl 3-methyleneazetidine-1-carboxylate as a clear oil.

Core Synthesis: 3-Methylazetidine Hydrochloride

The conversion of benzyl 3-methyleneazetidine-1-carboxylate to 3-methylazetidine hydrochloride is achieved through a one-pot hydrogenation reaction, followed by salt formation. This process involves two key transformations: the reduction of the exocyclic double bond and the removal of the Cbz protecting group.

Mechanistic Rationale and Causality of Experimental Choices

The hydrogenation is strategically performed in a sequential manner using two different palladium catalysts: Palladium on Carbon (Pd/C) followed by Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C).

-

Step 1: Hydrogenation of the Exocyclic Methylene with 10% Pd/C. 10% Pd/C is a highly effective and standard catalyst for the hydrogenation of alkenes.[4] It efficiently catalyzes the addition of hydrogen across the double bond of the methylene group. This initial step is performed under a moderate hydrogen pressure to selectively reduce the more labile alkene functionality without aggressively initiating the hydrogenolysis of the Cbz group, which can sometimes be sluggish on standard Pd/C in the presence of the amine product.

-

Step 2: Cbz Deprotection with Pearlman's Catalyst (Pd(OH)₂/C). Pearlman's catalyst is known to be a highly active catalyst for hydrogenolysis, particularly for the cleavage of benzyl ethers and carbamates.[5][6][7][8] Its higher activity compared to standard Pd/C is often attributed to its unique structure, which is believed to be a nano-particulate hydrous palladium oxide with a hydroxylated surface.[7] This catalyst is particularly effective in overcoming potential catalyst inhibition by the newly formed secondary amine. The use of Pearlman's catalyst in the second stage ensures a complete and efficient removal of the Cbz group.

This two-catalyst approach provides a robust and reliable method, ensuring both transformations proceed to completion with high fidelity.

Reaction Scheme

Caption: Overall synthetic pathway to 3-Methylazetidine hydrochloride.

Detailed Experimental Protocol

Materials:

-

Benzyl 3-methyleneazetidine-1-carboxylate

-

Ethanol, 200 proof

-

10% Palladium on Carbon (Pd/C), JM type 87L or equivalent

-

Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt. %), Pearlman's catalyst

-

Diatomaceous earth (Celite®)

-

4 M Hydrochloric acid in 1,4-dioxane

Procedure:

-

In a suitable hydrogenation vessel, dissolve benzyl 3-methyleneazetidine-1-carboxylate in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 4.50 bar with hydrogen.

-

Stir the reaction mixture vigorously for 40 hours at 20 °C.

-

Depressurize the vessel and, under an inert atmosphere, add Pearlman's catalyst (Pd(OH)₂/C).

-

Reseal the vessel, purge again with hydrogen, and pressurize to 4.50 bar.

-

Continue to stir the reaction mixture for an additional 24 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalysts. Wash the pad with ethanol.

-

Cool the filtrate to 0 °C in an ice bath.

-

To the cooled filtrate, add 4 M HCl in dioxane dropwise with stirring.

-

A precipitate may form. Concentrate the solution to dryness under reduced pressure to yield 3-methylazetidine hydrochloride as a light brown oil or solid.

Potential Side Reactions and Purification

-

Incomplete Reduction: If the hydrogenation of the methylene group is incomplete, the starting material or the intermediate, benzyl 3-methylazetidine-1-carboxylate, may remain. Ensuring adequate catalyst loading and reaction time is crucial.

-

Incomplete Deprotection: The Cbz-protected intermediate may persist if the hydrogenolysis is not complete. The use of the more active Pearlman's catalyst mitigates this risk.

-

Ring Opening: While azetidines are generally more stable than aziridines, aggressive hydrogenation conditions can potentially lead to ring-opening byproducts. The mild conditions employed in this protocol minimize this possibility.

Purification:

The final hydrochloride salt is often obtained in high purity after evaporation of the solvent. If further purification is required, recrystallization from a suitable solvent system such as ethanol/diethyl ether or isopropanol/diethyl ether can be employed. Alternatively, trituration with a non-polar solvent can help to solidify the product and remove non-polar impurities.

Comprehensive Characterization of 3-Methylazetidine Hydrochloride

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 9.24 (s, 2H): This broad singlet corresponds to the two protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupole broadening from the nitrogen atom and exchange with any residual water.

-

δ 3.95 (ddd, J = 11.4, 9.8, 7.4 Hz, 2H): These are the two diastereotopic axial protons on the carbons adjacent to the nitrogen. The complex splitting pattern arises from geminal and vicinal couplings.

-

δ 3.55-3.45 (m, 2H): This multiplet represents the two equatorial protons on the carbons adjacent to the nitrogen.

-

δ 2.85 (dt, J = 14.2, 6.7 Hz, 1H): This multiplet corresponds to the proton at the 3-position of the azetidine ring.

-

δ 1.16 (d, 3H): This doublet is the characteristic signal for the methyl group protons, coupled to the proton at the 3-position.

¹³C NMR (100 MHz, CDCl₃) (Predicted):

-

δ ~55-60: Carbons C2 and C4 of the azetidine ring.

-

δ ~30-35: Carbon C3 of the azetidine ring.

-

δ ~15-20: Methyl group carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-methylazetidine hydrochloride will exhibit characteristic peaks for a secondary amine salt.[9][10][11][12]

-

~3000-2700 cm⁻¹ (broad): A strong and very broad band corresponding to the N-H stretching vibrations of the secondary ammonium group (-NH₂⁺-). This is often referred to as an "ammonium band".

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

~1620-1560 cm⁻¹: N-H bending vibration of the secondary ammonium group.[10][11] This peak is characteristic of secondary amine salts.

Elemental Analysis

Elemental analysis is a crucial technique to confirm the empirical formula and the stoichiometry of the hydrochloride salt. For C₄H₁₀ClN:

-

Calculated: C, 44.66%; H, 9.37%; N, 13.02%; Cl, 32.95%

-

Found: Values should be within ±0.4% of the calculated values.

Data Summary Table

| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃) | Key FTIR Bands (cm⁻¹) |

| Benzyl 3-methyleneazetidine-1-carboxylate | C₁₂H₁₃NO₂ | 203.24 | ~7.3 (m, 5H), ~5.1 (s, 2H), ~4.9 (s, 2H), ~4.6 (t, 2H) | ~3030, ~2920, ~1700 (C=O), ~1680 (C=C) |

| 3-Methylazetidine hydrochloride | C₄H₁₀ClN | 107.58 | 9.24 (s, 2H), 3.95 (ddd, 2H), 3.50 (m, 2H), 2.85 (m, 1H), 1.16 (d, 3H) | ~3000-2700 (broad), ~2960, ~1600 |

Experimental Workflow Diagram

Caption: A comprehensive workflow from starting material to final product characterization.

Conclusion

This technical guide has detailed a robust and efficient synthetic route to 3-methylazetidine hydrochloride, a key building block for pharmaceutical research and development. By employing a sequential, one-pot hydrogenation using Pd/C and Pearlman's catalyst, both the reduction of the exocyclic methylene group and the deprotection of the Cbz group are achieved in high yield. The rationale behind the choice of catalysts and reaction conditions has been thoroughly explained to provide a deeper understanding of the process. The provided experimental protocols and comprehensive characterization data serve as a reliable resource for scientists in the field, enabling the successful synthesis and validation of this important synthetic intermediate.

References

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 2021.

-

Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. National Institutes of Health, 2023.

-

Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv, 2022.

-

The fine structure of Pearlman's catalyst. ePubs - University of Nottingham, 2011.

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 2019.

-

Pd(OH)₂/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. The Journal of Organic Chemistry, 2005.

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing, 1953.

-

The infrared spectra of secondary amines and their salts. ResearchGate, 2025.

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. FTIR Analysis, 2023.

-

Infrared Spectroscopy. CDN, 2015.

-

13C NMR Chemical Shift. Oregon State University.

-

a guide to 13c nmr chemical shift values. Compound Interest, 2015.

-

Wittig Reaction. Organic Chemistry Portal.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018.

-

Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry, 2018.

-

Benzyl 3-oxoazetidine-1-carboxylate. Santa Cruz Biotechnology.

-

3-Methylazetidine hydrochloride. ChemBK.

-

3-Methylazetidine hydrochloride. PubChem.

-

935669-28-6|3-Methylazetidine hydrochloride. BLD Pharm.

-

Benzyl 3-methylazetidine-1-carboxylate. ChemScene.

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA, 2017.

Sources

- 1. Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. rockymountainlabs.com [rockymountainlabs.com]

3-Methylazetidine hydrochloride structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Methylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its constrained, four-membered ring system imparts unique conformational rigidity and metabolic stability to parent molecules, making it a desirable scaffold in drug design. However, the non-planar nature of the azetidine ring and the presence of a stereocenter at the C3 position introduce significant structural and stereochemical complexities. A thorough understanding of these features is critical for rationally designing and synthesizing novel therapeutic agents with optimized pharmacological profiles. This guide provides a comprehensive technical analysis of the structure, conformational behavior, stereochemistry, synthesis, and spectroscopic characterization of 3-methylazetidine hydrochloride, offering field-proven insights for its effective application in research and development.

Foundational Structure and Conformational Dynamics

The azetidine core is not a flat, planar square. To alleviate the inherent ring strain, the four-membered ring adopts a non-planar, "puckered" conformation.[1] This fundamental characteristic is the primary determinant of the three-dimensional space occupied by its derivatives.

The Puckered Azetidine Ring

Gas-phase electron diffraction studies on the parent azetidine molecule have determined a characteristic dihedral angle (defined by the C2-N1-C4 and C2-C3-C4 planes) of approximately 37°.[2][3][4] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons: pseudo-axial and pseudo-equatorial. The introduction of a substituent, such as a methyl group at the C3 position, influences the energetic landscape of this puckering.

Conformational Isomers of 3-Methylazetidine

The methyl group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation. These two conformations are in equilibrium, rapidly interconverting at room temperature.

-

Pseudo-equatorial Conformer: This orientation is generally favored for substituents to minimize steric hindrance with the protons on the C2 and C4 atoms of the ring.[1]

-

Pseudo-axial Conformer: This orientation leads to greater steric clash, particularly with the syn-protons at C2 and C4, and is typically higher in energy.

The protonation of the ring nitrogen to form the hydrochloride salt can further influence this equilibrium. A favorable charge-dipole interaction between the positively charged nitrogen (N+) and the C-F dipole has been shown to influence ring pucker in fluorinated azetidines, and similar, albeit weaker, electrostatic effects could be at play in the 3-methyl derivative.[5]

Stereochemistry: The (R) and (S) Enantiomers

The substitution of the C3 carbon with a methyl group introduces a chiral center, meaning 3-methylazetidine exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylazetidine and (S)-3-methylazetidine.

The absolute configuration of the stereocenter is a critical parameter in drug development, as enantiomers frequently exhibit distinct pharmacological activities, metabolic pathways, and toxicological profiles. The ability to synthesize and characterize the individual (R) and (S) isomers is therefore of paramount importance for any research program utilizing this scaffold.

Synthesis and Stereochemical Control

The preparation of 3-methylazetidine hydrochloride can be achieved through various synthetic routes. The synthesis of the racemic mixture is straightforward, while the preparation of single enantiomers requires more sophisticated asymmetric synthesis or chiral resolution strategies.

Synthesis of Racemic 3-Methylazetidine Hydrochloride

A common and effective method involves the catalytic hydrogenation of a protected 3-methyleneazetidine precursor, followed by deprotection and salt formation.[6] This approach benefits from the availability of the starting materials and the high efficiency of the reduction step.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-METHYLAZETIDINE HYDROCHLORIDE | 935669-28-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Methylazetidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidine hydrochloride is a valuable building block in modern medicinal chemistry. As a saturated four-membered heterocycle, the azetidine scaffold imparts a unique combination of properties to bioactive molecules, including increased three-dimensionality, metabolic stability, and improved solubility.[1] The hydrochloride salt form of 3-methylazetidine is particularly relevant in drug development due to its enhanced stability and aqueous solubility compared to the free base.[2] A thorough understanding of its solubility in various solvent systems is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the solubility of 3-Methylazetidine hydrochloride, grounded in theoretical principles and offering practical experimental protocols for its determination.

Physicochemical Properties of 3-Methylazetidine Hydrochloride

A solid understanding of the fundamental physicochemical properties of 3-Methylazetidine hydrochloride is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C4H10ClN | PubChem CID: 25159188 |

| Molecular Weight | 107.58 g/mol | PubChem CID: 25159188 |

| Appearance | Colorless crystalline solid or light brown oil | [3] |

| pKa of Conjugate Acid | ~11.3 (approximated from azetidine) | [4] |

| Hygroscopicity | Hygroscopic in humid environments |

Theoretical Framework of Solubility

The solubility of 3-Methylazetidine hydrochloride is governed by the interplay of its ionic nature and the properties of the solvent. As the hydrochloride salt of a secondary amine, its solubility is significantly influenced by the solvent's polarity, proticity, and the pH of the medium.

The dissolution of 3-Methylazetidine hydrochloride in a solvent can be conceptualized as an equilibrium between the solid salt and its solvated ions, the 3-methylazetidinium cation and the chloride anion. In aqueous solutions, this equilibrium is further influenced by the acidity of the medium. The 3-methylazetidinium ion is the conjugate acid of the free base, 3-methylazetidine. The pKa of the parent compound, azetidine, is approximately 11.3.[4] The methyl group in 3-methylazetidine is weakly electron-donating, which is expected to result in a slightly higher pKa. This high pKa indicates that 3-methylazetidine is a relatively strong base, and consequently, its hydrochloride salt will be acidic in solution.

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the free base to the protonated form in solution:

pH = pKa + log([3-methylazetidine] / [3-methylazetidinium+])

This relationship is crucial for understanding how pH adjustments can dramatically alter the solubility of 3-Methylazetidine hydrochloride.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar protic solvents. Hydrogen bonding between the solvent and the 3-methylazetidinium cation and chloride anion further enhances solubility. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can solvate the ions, but the lack of acidic protons for hydrogen bonding may result in slightly lower solubility compared to polar protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | These solvents are less polar than DMSO and DMF, leading to weaker ion-dipole interactions and consequently lower solubility. |

| Nonpolar | Toluene, Hexane | Very Low to Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent results in very weak intermolecular forces, leading to poor solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

Objective:

To determine the equilibrium solubility of 3-Methylazetidine hydrochloride in a given solvent at a specified temperature.

Materials:

-

3-Methylazetidine hydrochloride

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 3-Methylazetidine hydrochloride to a scintillation vial. The excess solid should be clearly visible. b. Add a known volume of the solvent of interest to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. d. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of 3-Methylazetidine hydrochloride of known concentrations. b. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC with UV or MS detection). c. Construct a calibration curve from the analytical response of the standard solutions. d. Determine the concentration of 3-Methylazetidine hydrochloride in the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of 3-Methylazetidine hydrochloride in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Multiple Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both the 3-Methylazetidine hydrochloride and the solvent should be known and documented, as impurities can affect solubility.

Factors Influencing Solubility

Temperature:

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. However, the exact relationship between temperature and solubility is compound-specific and should be determined experimentally if temperature is a critical parameter in a given application.

pH:

The pH of the solvent system has a profound effect on the solubility of 3-Methylazetidine hydrochloride. As a salt of a weak base, its solubility is significantly higher in acidic to neutral solutions where the protonated form, the 3-methylazetidinium ion, predominates. As the pH increases above the pKa of the conjugate acid (~11.3), the equilibrium will shift towards the less soluble free base, 3-methylazetidine, potentially leading to precipitation. Therefore, maintaining the pH well below the pKa is crucial for keeping the compound in its soluble ionic form.

Applications in Drug Development

The solubility characteristics of 3-Methylazetidine hydrochloride are directly relevant to its application in drug discovery and development.

-

Synthetic Chemistry: The choice of solvent for chemical reactions involving 3-Methylazetidine hydrochloride will depend on its solubility. Polar protic solvents like ethanol or methanol are often good choices for reactions where the ionic form is desired.

-

High-Throughput Screening (HTS): For HTS, compounds are typically dissolved in DMSO. The moderate to high solubility of 3-Methylazetidine hydrochloride in DMSO makes it suitable for this application.

-

Formulation Development: The high aqueous solubility of 3-Methylazetidine hydrochloride is advantageous for the development of oral and parenteral formulations, as it can lead to better bioavailability. However, its hygroscopicity needs to be considered during storage and handling.

-

Structure-Activity Relationship (SAR) Studies: The azetidine ring is often incorporated into drug candidates to improve their physicochemical properties, including solubility.[1] Understanding the baseline solubility of key building blocks like 3-Methylazetidine hydrochloride is essential for designing new analogues with optimized properties.

Visualizations

Caption: Experimental workflow for determining the solubility of 3-Methylazetidine hydrochloride.

Caption: The effect of pH on the solubility of 3-Methylazetidine hydrochloride.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Azetidine | C3H7N | CID 10422. PubChem. [Link]

-

3-Methylazetidine hydrochloride | C4H10ClN | CID 25159188. PubChem. [Link]

Sources

Introduction: The Role of 3-Methylazetidine Hydrochloride in Modern Chemistry

An In-Depth Technical Guide to the Stability and Storage of 3-Methylazetidine Hydrochloride

3-Methylazetidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space. Their inherent ring strain (approximately 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines[1][2]. This balance of stability and reactivity allows for their use as rigid scaffolds to explore chemical space, limit conformational flexibility of drug candidates, and introduce specific spatial arrangements of functional groups[2].

The hydrochloride salt form of 3-methylazetidine enhances its stability and renders it more soluble in aqueous media compared to its free base form, which is advantageous for various synthetic and biological applications[3][4]. As researchers and drug development professionals increasingly incorporate this motif into novel therapeutics, a comprehensive understanding of its stability profile and optimal storage conditions is paramount to ensure the integrity of starting materials, the reproducibility of experimental results, and the quality of final products. This guide provides a detailed examination of the factors influencing the stability of 3-Methylazetidine hydrochloride, outlines potential degradation pathways, and establishes best practices for its storage and handling.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Methylazetidine hydrochloride is essential for its proper handling and application.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClN | [5][6][7] |

| Molecular Weight | 107.58 g/mol | [5] |

| CAS Number | 935669-28-6 | [5] |

| Appearance | Colorless to white crystalline solid | [6][8] |

| Solubility | Soluble in water | [3][6] |

| Chemical Stability | Stable under recommended storage conditions | [9] |

| Hygroscopicity | Hygroscopic in humid environments | [6] |

Chemical Stability and Degradation Pathways

The stability of 3-Methylazetidine hydrochloride is governed by the interplay of its inherent chemical structure and external environmental factors. While generally stable when stored correctly, it is susceptible to specific degradation pathways.

Key Factors Influencing Stability

-

Moisture (Hygroscopicity): This is a critical factor. As an amine hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[6]. The presence of water can initiate hydrolytic degradation pathways. The interaction of water with active pharmaceutical ingredients is a well-documented cause of both physical and chemical instability[10][11].

-

pH: The azetidine ring is susceptible to acid-catalyzed ring-opening. Protonation of the azetidine nitrogen makes the ring more electrophilic and vulnerable to nucleophilic attack, leading to decomposition. Studies on related aryl azetidines have confirmed that decomposition is significantly more rapid at low pH values[12].

-

Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation processes. Thermal decomposition can lead to the generation of toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride[9]. While the onset of thermal decomposition for this specific molecule is not widely published, studies on similar nitrogen-rich heterocyclic compounds show decomposition typically begins above 250°C[13].

-

Light (Photostability): Exposure to UV or visible light can induce photochemical degradation[14]. While specific photostability data for 3-Methylazetidine hydrochloride is limited, standard guidelines for new chemical entities recommend photostability testing as a precautionary measure[15][16].

Primary Degradation Pathway: Acid-Catalyzed Ring Opening

The most probable degradation mechanism under hydrolytic, particularly acidic, conditions is the ring-opening of the azetidine moiety. This proceeds through the formation of a reactive azetidinium ion intermediate, which is then attacked by a nucleophile (e.g., water or the chloride counter-ion), leading to ring cleavage[12][17][18].

Caption: Proposed acid-catalyzed degradation pathway for 3-Methylazetidine.

Recommended Storage, Handling, and Incompatibilities

Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation and ensure the long-term integrity of 3-Methylazetidine hydrochloride.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Long-term storage at 2-8°C is recommended. | Minimizes thermal degradation and slows kinetic processes.[9][19][20] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents interaction with atmospheric moisture and oxygen.[21] |

| Container | Keep in a tightly-closed, properly sealed container. | Prevents ingress of moisture and air.[5][9][21] |

| Environment | Store in a dry, well-ventilated area protected from light. | Mitigates hygroscopicity, prevents moisture condensation, and avoids photolytic degradation.[9][21] |

Handling and Personal Protective Equipment (PPE)

Safe handling is crucial due to the compound's potential hazards as a skin, eye, and respiratory irritant[5][9].

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust[5][9].

-

Personal Protective Equipment:

-

General Hygiene: Do not eat, drink, or smoke in the handling area. Avoid dust generation and accumulation[9].

Incompatibilities

Avoid contact with strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of 3-Methylazetidine hydrochloride, forced degradation and other stability studies are essential.

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

This protocol is designed to identify potential degradation products under acidic, basic, and neutral hydrolytic stress.

Caption: Workflow for a hydrolytic forced degradation study.

Methodology:

-

Preparation: Prepare a stock solution of 3-Methylazetidine hydrochloride (e.g., 1 mg/mL) in purified water.

-

Stress Conditions:

-

Acidic: Mix one part stock solution with one part 0.2M HCl to achieve a final acid concentration of 0.1M.

-

Basic: Mix one part stock solution with one part 0.2M NaOH to achieve a final base concentration of 0.1M.

-

Neutral: Mix one part stock solution with one part purified water.

-

-

Incubation: Place the stressed samples in a controlled temperature environment (e.g., 60°C). Prepare a control sample (stock solution) and store it at a recommended stable condition (e.g., 2-8°C, protected from light).

-

Time Points: Withdraw aliquots from each stressed sample and the control at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to identify the mass of any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the initial (T=0) and control samples. Calculate the percentage of degradation and identify the retention times and mass of new peaks.

Protocol 2: Photostability Testing

This protocol follows ICH Q1B guidelines to assess the impact of light exposure.

Caption: Workflow for a solid-state photostability test.

Methodology:

-

Sample Preparation: Place a sufficient amount of the solid 3-Methylazetidine hydrochloride in a chemically inert, transparent container.

-

Control Preparation: Prepare an identical sample and wrap it securely in aluminum foil to serve as a dark control. This allows for the differentiation between light-induced and thermally-induced changes.

-

Exposure: Place the sample and the dark control in a calibrated photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[15][16].

-

Analysis: After the exposure period, analyze both the exposed sample and the dark control for purity and the presence of degradation products using a validated HPLC method.

-

Evaluation: A significant change in the exposed sample that is not observed in the dark control indicates photosensitivity.

Analytical Methods for Purity and Degradation Monitoring

A suite of analytical techniques is necessary for the comprehensive assessment of 3-Methylazetidine hydrochloride's purity and stability.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and separating the parent compound from potential degradation products. A reversed-phase method with UV detection is standard.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for the structural elucidation of unknown degradation products by providing accurate mass information[17].

-

Gas Chromatography (GC): Can be used for purity assessment, particularly for volatile impurities. A certificate of analysis for a related compound shows GC being used for purity determination[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of the compound and its degradation products, providing detailed information about the molecular framework[12][17].

Conclusion: Best Practices for Ensuring Integrity

3-Methylazetidine hydrochloride is a robust building block when handled and stored with the care its chemical nature demands. The primary threats to its stability are moisture and acidic conditions, which can promote hydrolytic ring-opening. Therefore, the cornerstone of maintaining its quality is strict adherence to anhydrous conditions in a cool, inert environment. By implementing the recommended storage protocols, employing safe handling practices, and utilizing appropriate analytical methods for quality control, researchers and drug development professionals can confidently use 3-Methylazetidine hydrochloride, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26277–26284. [Link]

-

ChemBK. (2024). 3-Methylazetidine hydrochloride Introduction. [Link]

-

Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25159188, 3-Methylazetidine hydrochloride. [Link]

-

De, S., & Schmalz, H. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2614-2629. [Link]

-

Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1), 1-8. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

-

M. P. W. Schneider, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5030-5076. [Link]

-

Cai, C., & O'Brien, L. E. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4079-4092. [Link]

-

Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59. [Link]

-

European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

-

LabSolutions. (n.d.). 3-chloro-3-methyl-azetidine;hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19995942, 3-methylAzetidine. [Link]

-

Lenc, J., et al. (2019). Use of ionic modeling to gain new insights on crude unit overhead corrosion. NACE - International Corrosion Conference Series. [Link]

-

Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Kumar, V., & Gupta, V. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 6, 249-265. [Link]

-

Che, C., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(8), 1363–1373. [Link]

-

Reddit. (2022). What are amine hydrochlorides?[Link]

-

Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4991. [Link]

-

Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19888366, 3-Chloro-1-methyl-azetidine hydrochloride. [Link]

-

Jones, G. O., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10878–10886. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

R. D. Johnson, et al. (1964). The Thermal Decomposition of Some Organic Lead Compounds. [Link]

-

U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride. [Link]

- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 4. reddit.com [reddit.com]

- 5. 3-METHYLAZETIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3-Methylazetidine hydrochloride | C4H10ClN | CID 25159188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.leyan.com [file.leyan.com]

- 9. aksci.com [aksci.com]

- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 11. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 14. rjptonline.org [rjptonline.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. file.bldpharm.com [file.bldpharm.com]

- 21. tcichemicals.com [tcichemicals.com]

The Azetidine Scaffold: From Serendipitous Discovery to a Privileged Motif in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has journeyed from a position of relative obscurity to becoming a cornerstone in contemporary medicinal chemistry. Initially overshadowed by its more reactive three-membered aziridine and more stable five-membered pyrrolidine cousins, the unique conformational rigidity and favorable physicochemical properties conferred by the azetidine ring have led to its recognition as a privileged scaffold in drug discovery. This guide provides an in-depth exploration of the discovery and history of azetidine compounds, tracing their evolution from early synthetic challenges to their current status as integral components of several FDA-approved drugs. We will delve into the fundamental principles of azetidine chemistry, including the influence of ring strain on reactivity, and survey the key synthetic strategies that have enabled the widespread adoption of this versatile motif.

The Dawn of Azetidine Chemistry: Early Encounters and Synthetic Hurdles

The history of azetidine chemistry is not marked by a single, dramatic discovery but rather by a gradual understanding of its synthesis and properties. Early forays into the world of four-membered heterocycles were fraught with challenges, primarily due to the inherent ring strain of the azetidine nucleus, which is approximately 25.4 kcal/mol.[1][2][3] This value places it in a unique chemical space, being more stable and easier to handle than the highly strained aziridines (approx. 27.7 kcal/mol) yet significantly more reactive than the strain-free pyrrolidines (approx. 5.4 kcal/mol).[1][2] This intermediate reactivity is a double-edged sword: it provides a driving force for unique chemical transformations but also presented a significant barrier to early synthetic chemists.

Initially, azetidines were often viewed as mere curiosities or esoteric analogues of aziridines.[2] The development of their chemistry was also historically shadowed by the intense focus on their 2-oxo derivatives, the β-lactams, following the discovery of penicillin.[4][5] However, the isolation of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred increased interest in this unique heterocyclic system.[2]

The earliest synthetic methods were often low-yielding and lacked general applicability. A foundational approach involved the cyclization of 1,3-diaminopropane derivatives, a seemingly straightforward intramolecular nucleophilic substitution that was often plagued by competing polymerization and elimination reactions.

Navigating the Synthetic Landscape: Key Methodologies for Azetidine Ring Construction

The journey to efficient and versatile azetidine synthesis has been a long and innovative one. Over the years, a diverse arsenal of synthetic strategies has been developed, transforming azetidines from challenging targets to readily accessible building blocks.[6][7]

Intramolecular Cyclization Strategies

The most intuitive approach to forming the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.

-

From γ-Haloamines: This classical method involves the intramolecular displacement of a halide by an amine. While conceptually simple, it often requires high dilution to favor the desired cyclization over intermolecular side reactions. The choice of the nitrogen protecting group is crucial to modulate the nucleophilicity and prevent side reactions.

-

Palladium-Catalyzed C-H Amination: A more modern and elegant approach involves the intramolecular amination of unactivated C(sp³)–H bonds.[1] This method, often employing a palladium catalyst, allows for the direct formation of the azetidine ring from readily available precursors, avoiding the need for pre-functionalization with a leaving group.[1]

[2+2] Cycloaddition Reactions: The Aza Paternò–Büchi Reaction

Arguably one of the most atom-economical and powerful methods for synthesizing azetidines is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[8][9][10] This reaction, however, has historically been challenging due to the rapid relaxation of the imine excited state through isomerization, which competes with the desired cycloaddition.[8]

Recent advancements have overcome many of these limitations through the use of visible-light photocatalysis.[1][11] By employing a suitable photocatalyst, the triplet excited state of either the imine or the alkene can be accessed, facilitating the [2+2] cycloaddition.[11] For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an Iridium(III) photocatalyst under blue light irradiation.[1]

Figure 1: Simplified workflow of a photocatalyzed aza Paternò–Büchi reaction.

Ring Expansion and Contraction Methodologies

Creative synthetic strategies have also been developed that involve the transformation of other heterocyclic systems into the azetidine ring.

-

Ring Expansion of Aziridines: The three-membered aziridine ring can be expanded to the four-membered azetidine ring through various methods, such as reaction with dimethylsulfoxonium methylide.[12] This approach takes advantage of the high ring strain of the starting aziridine.

-

Ring Contraction of Pyrrolidines: Conversely, larger rings can be contracted to form azetidines. For example, α-carbonyl-azetidines can be synthesized via the ring contraction of 2-pyrrolidinones.[1]

The Azetidine Scaffold in Medicinal Chemistry: A Privileged Motif

The unique structural and physicochemical properties of the azetidine ring have made it a highly attractive scaffold in drug discovery.[4][13] Its conformational rigidity can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3] Furthermore, the introduction of an azetidine moiety can improve a molecule's pharmacokinetic profile, including enhanced solubility and metabolic stability.[13]

The impact of azetidines in medicinal chemistry is evidenced by their presence in several FDA-approved drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Azelnidipine | Antihypertensive | Calcium Channel Blocker |

| Cobimetinib | Oncology | MEK1/2 Inhibitor |

| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor |

| Sarolaner | Veterinary Medicine | Isoxazoline Ectoparasiticide |

Table 1: Examples of FDA-approved drugs containing the azetidine motif.[1][13][14][15]

The diverse range of pharmacological activities exhibited by azetidine-containing compounds is vast, including anticancer, antibacterial, anti-inflammatory, and central nervous system modulating effects.[4][6][13] For instance, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation.[16]

Experimental Protocol: A General Procedure for the Synthesis of N-Substituted Azetidine-3-amines

The following protocol is a representative example of a modern, single-step synthesis of azetidine-3-amines, which are valuable building blocks in medicinal chemistry. This method highlights the direct displacement of a leaving group from a stable precursor.[17][18]

Materials:

-

1-Benzhydryl-3-methanesulfonyloxyazetidine

-

Desired primary or secondary amine (e.g., morpholine)

-

Acetonitrile (MeCN)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-benzhydryl-3-methanesulfonyloxyazetidine (1.0 eq) in acetonitrile, add triethylamine (1.0 eq) and the desired amine (1.0-2.0 eq).

-

Seal the reaction vessel and stir the mixture at 80 °C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a 1:1 mixture of ethyl acetate and hexanes.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-substituted azetidine-3-amine.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Future Perspectives and Conclusion

The field of azetidine chemistry continues to evolve, with ongoing research focused on the development of even more efficient, stereoselective, and environmentally friendly synthetic methods.[13] The application of flow chemistry and biocatalytic routes are promising avenues for the large-scale and sustainable production of azetidine building blocks.[13][19]

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines of pharmacological interest. PubMed.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F.

- First successful example of an aza Paternò–Büchi reaction.

- Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv

- Azetidines in medicinal chemistry: emerging applic

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Synthesis of azetidines by aza P

- Preparation and Characterization of New Azetidine Rings and Evalu

- Biologically active azetidines.

- Synthesis of azetidines by aza P

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

- New developments in (aza)

- Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers. Benchchem.

- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.

- Azetidines. Enamine.

- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Azetidine synthesis. Organic Chemistry Portal.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Azetidine Synthesis.

- Azetidine. Wikipedia.

- Synthesis of Azetidines.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- A Single-Step Synthesis of Azetidine-3-amines. PubMed.

- Azetidines in Drug Discovery. PharmaBlock.

- Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).

- A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.

- synthesis of azetidine .pptx. Slideshare.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidines - Enamine [enamine.net]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

The Strategic Incorporation of 3-Methylazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among the various substituted azetidines, 3-Methylazetidine hydrochloride stands out as a versatile and valuable building block. Its incorporation into molecular frameworks can lead to enhanced metabolic stability, improved solubility, and optimized receptor binding interactions. This in-depth technical guide explores the multifaceted applications of 3-Methylazetidine hydrochloride in drug discovery, with a particular focus on its role in the development of novel therapeutics for central nervous system (CNS) disorders. We will delve into the synthetic accessibility of this key intermediate, provide detailed experimental protocols for its utilization, and analyze the structure-activity relationships that underscore its importance in the design of next-generation pharmaceuticals.

Introduction: The Azetidine Ring as a Bioisosteric Tool

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in contemporary drug design.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic amines or larger heterocyclic systems. The incorporation of an azetidine ring can introduce a favorable vector for molecular interactions with biological targets, while its inherent polarity can enhance aqueous solubility.[3] Furthermore, the azetidine moiety is known to be metabolically robust, often protecting adjacent chemical bonds from enzymatic degradation and thereby improving the pharmacokinetic profile of a drug candidate.[3]

3-Methylazetidine hydrochloride, as a readily available and reactive synthon, provides an entry point to a diverse range of 3-substituted azetidine-containing molecules. The methyl group at the 3-position can serve as a crucial pharmacophoric element or as a strategic substituent to fine-tune the lipophilicity and conformational preferences of the parent molecule.

Synthesis of 3-Methylazetidine Hydrochloride: A Reliable and Scalable Route